molecular formula C5H6F3N3O B2819684 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199971-78-1

3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2819684
CAS RN: 2199971-78-1
M. Wt: 181.118
InChI Key: PXPXFOCARPMDRS-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazole class . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

Triazole compounds can be synthesized from various nitrogen sources . An efficient and practical squaramide-catalyzed asymmetric domino Micheal/Mannich [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines was reported .


Chemical Reactions Analysis

Trifluoroethanol, a related compound, can undergo oxidation to yield trifluoroacetic acid. It also serves as a source of the trifluoroethoxy group for various chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, as part of the broader family of 1,2,4-triazole derivatives, has been investigated for various chemical properties and synthetic applications. Studies have demonstrated the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with potential antioxidant activities. These compounds were synthesized and analyzed for their reducing power, free radical scavenging, and metal chelating activity, showing promising results compared to standard antioxidants (Yüksek et al., 2015). Additionally, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot three-component reaction has been reported, highlighting the compound's role in facilitating the synthesis of structurally diverse triazoles (Zhang et al., 2013).

Antimicrobial Applications

Research on 1,2,3-triazolyl pyrazole derivatives, including those structurally related to 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, has shown potential antimicrobial properties. A study synthesized a series of these compounds, revealing broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential use as antimicrobial agents (Bhat et al., 2016).

Catalytic and Material Science Applications

The compound's derivatives have also found applications in catalysis and material science. Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands, structurally related to 3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, have been explored for their catalytic efficiency in oxidation and transfer hydrogenation reactions, showcasing the versatility of 1,2,4-triazole derivatives in catalytic processes (Saleem et al., 2013). Moreover, partially fluorinated Cu(I) triazolate frameworks with high hydrophobicity, porosity, and luminescence sensitivity have been synthesized, indicating the potential of such compounds in developing advanced materials with unique physical properties (Wang et al., 2019).

Safety and Hazards

The safety data sheet for “2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride” indicates that it may cause an allergic skin reaction and serious eye damage .

properties

IUPAC Name

3-methyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c1-3-9-10-4(12)11(3)2-5(6,7)8/h2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPXFOCARPMDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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